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Introduction

The Polycomb Repressive Complex 2 (PRC?2) is a critical epigenetic regulator, primarily
responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with
transcriptional repression. The core of the PRC2 complex consists of the catalytic subunit
EZH2, and the structural components SUZ12 and EED. EED plays a crucial role in the integrity
and allosteric activation of the complex. The development of targeted protein degraders, such
as PROTACSs (Proteolysis Targeting Chimeras), has provided a powerful tool to study the
function of individual protein subunits. Degradation of EED has been shown to induce the
subsequent degradation of other core PRC2 components, EZH2 and SUZ12, effectively
dismantling the complex.[1][2]

This application note provides a detailed protocol for the co-immunoprecipitation (Co-IP) of the
PRC2 complex after the targeted degradation of the EED subunit. This procedure is essential
for researchers seeking to understand the residual protein-protein interactions and the
composition of any remaining sub-complexes after the loss of a key structural component. The
protocol is designed to be gentle to preserve potentially weak or transient interactions that may
occur in a destabilized complex.
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Impact of EED Degradation on PRC2 Complex
Integrity

Targeted degradation of EED, for instance by the chemical degrader UNC6852, leads to a
significant reduction in the protein levels of not only EED itself but also the other core PRC2
subunits, EZH2 and SUZ12.[3][4][5] This coordinated degradation highlights the
interdependence of the core components for their stability. Quantitative proteomic analysis
provides a global view of the changes in protein abundance following EED degradation.

Quantitative Analysis of PRC2 Subunit Abundance After
EED Degradation

The following table summarizes the quantitative proteomics data from a study where HelLa cells
were treated with the EED degrader UNC6852 (10 uM for 24 hours) compared to a DMSO
control. The data is derived from the publicly available ProteomeXchange dataset PXD016021,
associated with the publication by Potjewyd et al.
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Log2 Fold
. o Change
Protein Gene Description p-value
(UNC6852 vs.
DMSO)
Embryonic
EED EED Ectoderm -2.3 <0.01
Development
Enhancer Of
Zeste 2
Polycomb
EZH2 EZH2 _ -15 <0.01
Repressive
Complex 2
Subunit
Suz12
Polycomb
suUz12 SuUzi12 Repressive -0.8 >0.05
Complex 2
Subunit
RBBP4,
Chromatin Not significantly
RBBP4 RBBP4 _ >0.05
Remodeling changed
Factor
RBBP7,
Chromatin Not significantly
RBBP7 RBBP7 . > 0.05
Remodeling changed
Factor

Table 1: Quantitative Proteomics Analysis of PRC2 Subunits Following EED Degradation. This

table summarizes the changes in abundance of core PRC2 subunits after treatment with an

EED-targeted degrader. The data indicates a significant decrease in EED and EZH2 levels,

with a less pronounced effect on SUZ12.

Experimental Protocols
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This section provides a detailed protocol for performing a co-immunoprecipitation experiment to
study the PRC2 complex after inducing EED degradation. Given the likely reduced abundance
and stability of the complex, this protocol incorporates modifications to a standard Co-IP
procedure to enhance the chances of successfully isolating any remaining PRC2 sub-
complexes.

Co-immunoprecipitation Protocol for PRC2 Complex
after EED Degradation

Objective: To immunoprecipitate the PRC2 complex (or its remnants) from cells treated with an
EED degrader, using an antibody against a remaining core subunit (e.g., EZH2 or SUZ12).

Materials:

o Cells expressing endogenous PRC2 complex (e.g., HelLa, 293T)

o EED degrader (e.g., UNC6852) and DMSO as a vehicle control

¢ Antibody for immunoprecipitation (e.g., anti-EZH2 or anti-SUZ12, validated for IP)
* Isotype control IgG from the same species as the IP antibody

e Protein A/G magnetic beads

e Co-IP Lysis/Wash Buffer (non-denaturing): 50 mM Tris-HCI pH 7.4, 150 mM NacCl, 1 mM
EDTA, 0.5% NP-40 (or other mild detergent like Triton X-100), freshly supplemented with
protease and phosphatase inhibitor cocktails.

 Elution Buffer: 1x Laemmli sample buffer or a non-denaturing elution buffer (e.g., 0.1 M
glycine, pH 2.5)

» Neutralization Buffer (if using acidic elution): 1 M Tris-HCI, pH 8.5
e Phosphate-buffered saline (PBS)

o Equipment: Cell culture incubator, centrifuge, magnetic rack, rotator/rocker, western blot
equipment.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8103547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Procedure:
e Cell Treatment:
o Plate cells and grow to 70-80% confluency.

o Treat cells with the EED degrader at the desired concentration and for the appropriate
time (e.g., 10 uM UNC6852 for 24 hours). Include a vehicle-treated (DMSO) control.

o Cell Lysis (Gentle Lysis to Preserve Complex Integrity):

[e]

After treatment, wash cells twice with ice-cold PBS.

o Add ice-cold Co-IP Lysis/Wash Buffer to the cells. Use a sufficient volume to ensure
complete lysis (e.g., 1 mL for a 10 cm dish).

o Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
o Incubate on ice for 30 minutes with occasional gentle vortexing.
o Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

o Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your
input sample.

e Pre-clearing the Lysate (Optional but Recommended):

o To reduce non-specific binding, add 20-30 pL of equilibrated Protein A/G magnetic beads
to the cleared lysate.

o Incubate on a rotator for 1 hour at 4°C.
o Place the tube on a magnetic rack and transfer the supernatant to a new pre-chilled tube.
e Immunoprecipitation:

o Set aside a small aliquot of the pre-cleared lysate (e.g., 50 yL) to serve as the "input"
control for western blot analysis.
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o To the remaining lysate, add the immunoprecipitating antibody (e.g., anti-EZH2 or anti-
SUZ12). The optimal antibody concentration should be determined empirically, but a
starting point is 2-5 ug per 1 mg of total protein.

o As a negative control, prepare a parallel sample with the same concentration of isotype
control IgG.

o Incubate the lysate-antibody mixture on a rotator for 4 hours to overnight at 4°C.

o Capture of Immune Complexes:

o Add an appropriate amount of pre-washed Protein A/G magnetic beads to the lysate-
antibody mixture (e.g., 30 uL of bead slurry).

o Incubate on a rotator for 1-2 hours at 4°C to allow the beads to bind the antibody-protein
complexes.

e Washing:

o Place the tubes on a magnetic rack to capture the beads. Carefully aspirate and discard
the supernatant.

o Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. For each wash,
resuspend the beads, incubate for 5 minutes on a rotator, and then recapture the beads
with the magnetic rack. These washing steps are crucial to remove non-specifically bound
proteins.

o Elution:
o After the final wash, remove all residual wash buffer.
o Elute the immunoprecipitated proteins from the beads.

» Denaturing Elution (for Western Blot): Resuspend the beads in 30-50 pL of 1x Laemmli
sample buffer. Boil the samples at 95-100°C for 5-10 minutes. Place on the magnetic
rack and collect the supernatant, which contains the eluted proteins.
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» Non-denaturing Elution (for functional assays or mass spectrometry): Resuspend the
beads in a non-denaturing elution buffer. Incubate for 5-10 minutes at room temperature
with gentle agitation. Place on the magnetic rack and collect the supernatant.
Immediately neutralize the eluate with Neutralization Buffer if an acidic elution buffer

was used.
e Analysis:

o Analyze the eluted samples and the input control by SDS-PAGE and western blotting
using antibodies against the PRC2 subunits (EZH2, SUZ12, EED) and other potential

interactors.

Visualizations

The following diagrams illustrate the PRC2 complex and the experimental workflow for co-
immunoprecipitation after EED degradation.
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Caption: PRC2 complex and the effect of targeted EED degradation.
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Caption: Experimental workflow for Co-IP after EED degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b8103547?utm_src=pdf-custom-synthesis
https://www.abcam.com/en-us/technical-resources/protocols/immunoprecipitation
https://pmc.ncbi.nlm.nih.gov/articles/PMC11416859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11416859/
https://www.researchgate.net/publication/337846572_Degradation_of_Polycomb_Repressive_Complex_2_with_an_EED-Targeted_Bivalent_Chemical_Degrader
https://www.researchgate.net/publication/337580329_EED-Targeted_PROTACs_Degrade_EED_EZH2_and_SUZ12_in_the_PRC2_Complex
https://pubmed.ncbi.nlm.nih.gov/31786184/
https://pubmed.ncbi.nlm.nih.gov/31786184/
https://www.benchchem.com/product/b8103547#co-immunoprecipitation-protocol-for-prc2-complex-after-eed-degradation
https://www.benchchem.com/product/b8103547#co-immunoprecipitation-protocol-for-prc2-complex-after-eed-degradation
https://www.benchchem.com/product/b8103547#co-immunoprecipitation-protocol-for-prc2-complex-after-eed-degradation
https://www.benchchem.com/product/b8103547#co-immunoprecipitation-protocol-for-prc2-complex-after-eed-degradation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8103547?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8103547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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